N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
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Overview
Description
N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole class. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and an imidazo[2,1-b]thiazole core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Similar compounds have been found to targetPantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of coenzyme A, a vital molecule in energy metabolism.
Mode of Action
It is suggested that similar compounds may interact with their targets via aradical pathway . This typically involves the transfer of an electron from the compound to the target molecule, leading to changes in the target’s structure and function.
Pharmacokinetics
Similar compounds have been designed within silico ADMET predictions , suggesting that they may have favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Result of Action
Similar compounds have shownantimycobacterial activity , suggesting that they may inhibit the growth of Mycobacterium tuberculosis. This could potentially lead to a decrease in the severity of tuberculosis infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction may start with the formation of an intermediate through the reaction of a substituted aniline with a thioamide, followed by cyclization to form the imidazo[2,1-b]thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research suggests it may have anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
- N-((4-(2-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline
Uniqueness
N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide is unique due to its specific structural features, such as the cyclopropyl and fluorophenyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c16-10-3-1-9(2-4-10)12-7-19-13(8-21-15(19)18-12)14(20)17-11-5-6-11/h1-4,7-8,11H,5-6H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGUUMOOBPNMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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